Bicyclo[5.1.0]oct-2-ene
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Overview
Description
Bicyclo[5.1.0]oct-2-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon featuring a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[5.1.0]oct-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with ethylene under high pressure and temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.1.0]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bond, converting this compound to bicyclo[5.1.0]octane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically uses halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Bicyclo[5.1.0]octane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Bicyclo[5.1.0]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of bicyclo[5.1.0]oct-2-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the strained ring system makes the double bond more reactive towards oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.2.1]oct-2-ene: Features a different arrangement of carbon atoms in the bicyclic system.
cis-Bicyclo[3.3.0]oct-2-ene: Contains a similar bicyclic structure but with different ring fusion and stereochemistry.
Uniqueness
Bicyclo[5.1.0]oct-2-ene is unique due to its specific ring strain and reactivity, which distinguishes it from other bicyclic compounds. Its structure allows for unique chemical transformations and applications in various fields.
Properties
CAS No. |
931-75-9 |
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Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
bicyclo[5.1.0]oct-2-ene |
InChI |
InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h2,4,7-8H,1,3,5-6H2 |
InChI Key |
PPFNYTNPPCUXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2CC2C1 |
Origin of Product |
United States |
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